molecular formula C18H19N5O4S B2516510 1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-09-0

1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2516510
CAS No.: 871323-09-0
M. Wt: 401.44
InChI Key: OLDOQCQDWREKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a 4-ethoxyphenyl group, a methyl group at the 5-position, and a carboxamide moiety linked to a 4-sulfamoylphenyl group.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-3-27-15-8-6-14(7-9-15)23-12(2)17(21-22-23)18(24)20-13-4-10-16(11-5-13)28(19,25)26/h4-11H,3H2,1-2H3,(H,20,24)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDOQCQDWREKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Triazole Ring : This is achieved through the azide-alkyne cycloaddition reaction, which is a common method for synthesizing 1,2,3-triazoles.
  • Introduction of Functional Groups : The ethoxy and sulfamoyl groups are introduced via electrophilic substitution reactions on the aromatic rings.

Anticancer Activity

Research indicates that 1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits notable anticancer properties:

  • Mechanism of Action : The compound has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to reduced proliferation of cancer cells.
  • Case Studies :
    • A study reported that derivatives of triazole compounds exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 µM to 2.6 µM .
    • Comparative studies highlighted that some triazole derivatives were more effective than standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • Inhibition Studies : In vitro studies have shown that the compound effectively inhibits the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and function .
  • Comparative Efficacy : The antimicrobial efficacy was compared with standard antibiotics, revealing that certain derivatives had lower minimum inhibitory concentrations (MICs) than traditional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be correlated with its structural features:

Structural Feature Impact on Activity
Ethoxy GroupEnhances lipophilicity and cellular uptake
Sulfamoyl GroupContributes to antimicrobial activity
Triazole RingEssential for anticancer activity through enzyme inhibition

Mechanistic Insights

Mechanistic studies have elucidated that the compound induces apoptosis in cancer cells by activating the intrinsic pathway involving mitochondrial membrane potential disruption and reactive oxygen species (ROS) production . Additionally, molecular docking studies support the interaction with target enzymes involved in nucleotide synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs are compared based on substitutions at the triazole’s 1-position, 5-position, and the carboxamide’s aryl group:

Table 1: Structural and Functional Comparison of Triazole Carboxamide Derivatives
Compound Name R1 (Triazole 1-position) R2 (Triazole 5-position) Carboxamide Substituent Molecular Weight Key Properties/Activities Reference
Target Compound 4-ethoxyphenyl Methyl 4-sulfamoylphenyl ~418.4* Hypothesized enhanced solubility/binding due to -SO₂NH₂ N/A
E141-0502 (Screening Compound) 4-ethoxyphenyl Methyl 4-methylphenyl 336.4 Used in high-throughput screening; no explicit activity reported
N-(4-Chlorobenzyl)-1-(4-fluorophenyl)-... (6q) 4-fluorophenyl - 4-chlorobenzyl 356.1 MIF inhibitor (IC₅₀ = 1.2 µM); tautomerase activity
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-... 4-fluorophenyl Amino 2,4-dimethoxyphenyl - Antiproliferative (CNS cancer SNB-75 cells, GP = -27.3%)
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]-... 2-ethoxyphenyl Methyl 4-(5-methyltriazol-1-yl)phenyl - Structural complexity; potential dual triazole interactions

*Calculated molecular weight based on formula C₁₉H₂₀N₆O₃S.

Key Observations:

  • Sulfamoyl vs. Methyl/Methoxy Groups: The target compound’s 4-sulfamoylphenyl group may enhance hydrogen bonding and solubility compared to E141-0502’s 4-methylphenyl group. Sulfonamides are known to improve pharmacokinetic profiles in drug design .
  • Ethoxy vs. Fluoro/Methoxy Substitutions: The 4-ethoxyphenyl group at R1 (target compound) provides electron-donating effects, contrasting with electron-withdrawing 4-fluorophenyl groups in and . This difference could modulate aryl ring reactivity and target affinity .
  • Biological Activity Trends: Analogs with 4-fluorophenyl or amino substituents () show marked biological activity (e.g., MIF inhibition, antiproliferative effects), suggesting that the target compound’s sulfamoyl group may similarly engage specific targets like enzymes or receptors .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability: Ethoxy groups are susceptible to oxidative metabolism, whereas sulfonamides are generally metabolically stable, extending half-life .
  • Binding Affinity: The sulfamoyl group’s hydrogen-bonding capacity may enhance interactions with targets like MIF or kinases, as seen in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.